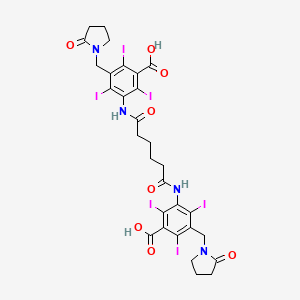
6-Isopropyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with an isopropyl group and a ketone functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Isopropyl-2-cyclohexen-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reactions: These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This reaction forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enolates, and silyl enol ethers . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
6-Isopropyl-2-cyclohexen-1-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Isopropyl-2-cyclohexen-1-one involves its reactivity as an electrophile. The compound readily undergoes nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: Similar in structure but lacks the isopropyl group.
2-Cyclohexen-1-one: Another similar compound with a simpler structure.
3-Methyl-6-isopropyl-2-cyclohexen-1-one: A closely related compound with an additional methyl group.
Uniqueness
6-Isopropyl-2-cyclohexen-1-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical reactions .
Propriétés
Numéro CAS |
43209-90-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h4,6-8H,3,5H2,1-2H3 |
Clé InChI |
RDSYFWVRUCJTON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


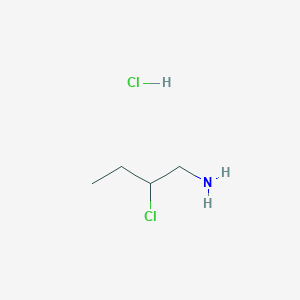
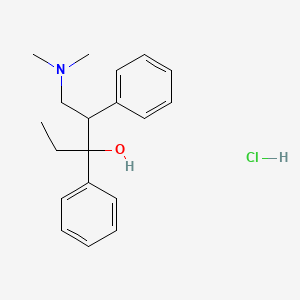
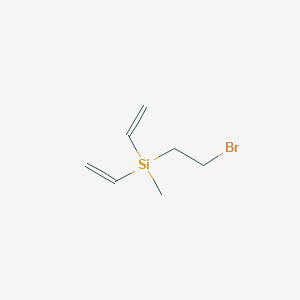
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
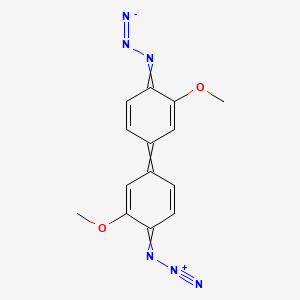
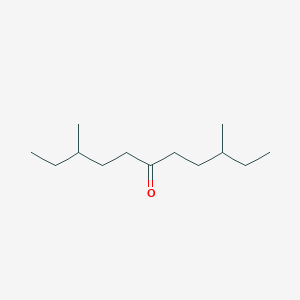

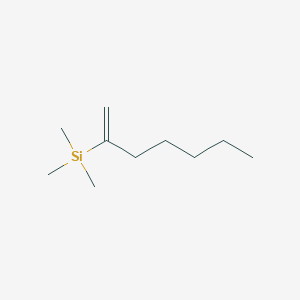
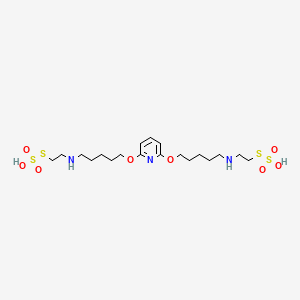
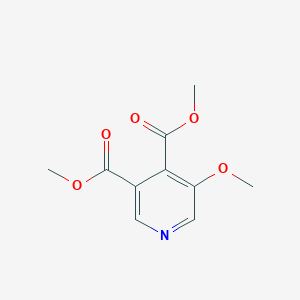
![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
